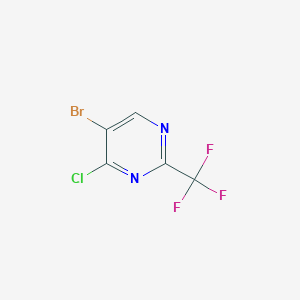

5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C5H2BrClF3N2. It has a molecular weight of 260.44 . It is a liquid at room temperature and is stored in a refrigerator .

Synthesis Analysis

The synthesis of “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” involves several steps. One method involves the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine . Another method involves the synthesis from Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and 5-Bromo-2-chloro-4-iodopyridine .Molecular Structure Analysis

The InChI code for “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” is 1S/C6H2BrClF3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H .Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” are complex and varied. For example, it is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .Physical And Chemical Properties Analysis

“5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” has a density of 1.8±0.1 g/cm3, a boiling point of 212.7±35.0 °C at 760 mmHg, and a flash point of 82.4±25.9 °C . Its vapor pressure is 0.2±0.4 mmHg at 25°C .Applications De Recherche Scientifique

Chemical Properties

“5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C6H2BrClF3N . It has a molecular weight of 260.439 .

Use in Structure-Activity Relationship (SAR) Studies

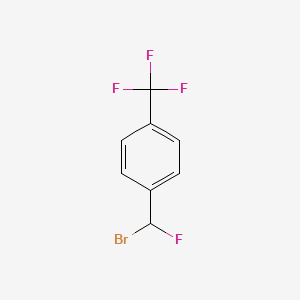

The trifluoromethyl group in “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” has been found to increase the potency of certain compounds in Structure-Activity Relationship (SAR) studies . For instance, the inclusion of a -CF3 group in the para-position of the phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold .

Use in Palladium-Catalyzed α-Arylation

While the specific compound “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” has not been directly mentioned, similar compounds such as “2-Bromo-5-(trifluoromethyl)pyridine” have been used as substrates in a palladium-catalyzed α-arylation of a Reformatsky reagent . This suggests potential applications of “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” in similar chemical reactions.

Safety and Hazards

Orientations Futures

The future directions of “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” are promising. It is expected that many novel applications of TFMP will be discovered in the future . It is also used in the crop protection industry, where more than 50% of the pesticides launched in the last two decades have been fluorinated .

Mécanisme D'action

Target of Action

Similar compounds have been used in the agrochemical and pharmaceutical industries . More research is needed to identify the specific targets of this compound.

Mode of Action

It’s known that similar compounds can undergo regioselective deprotonation with lda (lithium diisopropylamide), followed by trapping with carbon dioxide, leading to the corresponding acid .

Biochemical Pathways

Similar compounds have been used in the synthesis of several crop-protection products .

Pharmacokinetics

Therefore, the impact on bioavailability is currently unknown .

Result of Action

Similar compounds have shown significant effects in the agrochemical and pharmaceutical industries .

Action Environment

It’s known that similar compounds have been used effectively in various environments in the agrochemical industry .

Propriétés

IUPAC Name |

5-bromo-4-chloro-2-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClF3N2/c6-2-1-11-4(5(8,9)10)12-3(2)7/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRNREZBLNQCLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)